molecular formula C12H15Cl2F2N B2998337 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride CAS No. 2197062-36-3

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride

Cat. No. B2998337
CAS RN: 2197062-36-3
M. Wt: 282.16
InChI Key: YIGJAHNZGDIBEU-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is a piperazine derivative and it is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, 1-(3-Chlorophenyl)piperazine has an empirical formula of C10H13ClN2 with a molecular weight of 196.68 (free base basis) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1-(3-Chlorophenyl)piperazine hydrochloride has a melting point of 210-214 °C (dec.) (lit.), a density of 1.193g/cm, a refractive index of 1.598-1.600, and a flash point of 9℃ .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's structural components, such as the cyclohexanamine group, are used in chemical synthesis. For example, cyclopropenone oximes, structurally related to cyclohexanamines, are prepared from corresponding cyclopropenones and react with isocyanates to yield 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the cyclohexanamine group's reactivity in synthesis applications (Yoshida et al., 1988).

Crystal Structure Analysis

Compounds with cyclohexanyl components, similar to 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, are subjects in crystal structure analysis to understand their molecular configurations and interactions. For instance, the crystal structure of a compound synthesized from methyl O-(2,4-dichlorophenyl-acetyl)-1-hydroxycyclohexane-carboxylate reveals insights into its molecular arrangement and potential chemical reactivity (Zhao et al., 2009).

Analytical Characterization

Arylcyclohexylamines, which share a similar core structure with 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, are characterized analytically to understand their properties better. Analytical techniques like gas chromatography and mass spectrometry are employed to characterize these compounds and their analogues, which aids in understanding their pharmacological and chemical properties (Wallach et al., 2014).

Material Science Applications

Compounds containing cyclohexanamine groups are explored in material science for their potential in creating new materials with unique properties. For example, polyimides derived from diamines with cyclohexane structures exhibit good solubility and thermal stability, suggesting applications in advanced materials and engineering (Yin et al., 2005).

Neuropharmacological Research

Arylcyclohexylamines, structurally related to 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride, serve as templates in neuropharmacological research. Their psychoactive properties and mechanisms are studied to develop therapeutic agents and understand neurological pathways (J. Wallach et al., 2014).

Safety and Hazards

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-(3-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11;/h1-3,8H,4-7,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGJAHNZGDIBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC(=CC=C2)Cl)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride

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